molecular formula C13H13NO3 B187721 Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 77156-75-3

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B187721
CAS No.: 77156-75-3
M. Wt: 231.25 g/mol
InChI Key: HYUYDOCMASKUMM-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS RN: 77156-75-3) is a quinoline derivative synthesized via the Gould-Jacobs cyclization of o-toluidine and diethyl ethoxymethylenemalonate (EMME) . Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of anti-HIV agents . Its structural features include a methyl group at position 8 and an ethyl ester at position 3, contributing to its bioactivity and physicochemical properties.

Properties

IUPAC Name

ethyl 8-methyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-8(2)5-4-6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUYDOCMASKUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351699
Record name Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-07-3, 77156-75-3
Record name Ethyl 1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a foundational approach for synthesizing 4-oxoquinoline derivatives. For ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, this method involves cyclizing diethyl ethoxymethylenemalonate with 3-methylaniline. The reaction proceeds under reflux in high-boiling solvents like diphenyl ether, typically at temperatures exceeding 250°C. A catalytic amount of 2-chlorobenzoic acid accelerates the cyclization, achieving a 70% yield after recrystallization from ethanol.

Critical Parameters:

  • Temperature : >250°C to ensure complete cyclization.

  • Catalyst : 2-chlorobenzoic acid (5–10 mol%) enhances reaction kinetics.

  • Solvent : Diphenyl ether’s high boiling point (258°C) prevents side reactions.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation significantly reduces reaction times while improving yields. A study demonstrated that irradiating a mixture of 3-methylaniline and diethyl ethoxymethylenemalonate in diphenyl ether for two hours at 250°C produced the target compound with 70% efficiency. This method eliminates prolonged heating, reducing energy consumption and byproduct formation.

Advantages Over Conventional Heating:

  • Time Reduction : 2 hours vs. 12–24 hours for traditional methods.

  • Yield Consistency : Reproducible yields due to uniform heating.

Post-Synthetic Modifications

Esterification and Functionalization

The ethyl ester group at position 3 is introduced via esterification of the corresponding carboxylic acid intermediate. Hydrazine hydrate in dimethylformamide (DMF) facilitates the conversion of esters to carbohydrazides, enabling further derivatization. For example, reacting the ester with benzoyl chloride derivatives yields N’-benzoyl carbohydrazides, which exhibit enhanced biological activity.

Reaction Conditions:

  • Reagent : Hydrazine hydrate (4.2 mL, 86.49 mmol per 2 g substrate).

  • Solvent : DMF at room temperature for 24 hours.

  • Workup : Precipitation using ice-water mixtures.

Catalytic and Solvent Systems

Role of Diphenyl Ether

Diphenyl ether serves dual roles as a solvent and reaction medium. Its high thermal stability prevents decomposition, while its polarity favors cyclization over polymerization. Comparative studies show that substituting diphenyl ether with lower-boiling solvents (e.g., toluene) reduces yields by 30–40%.

Acid Catalysts

2-Chlorobenzoic acid is preferred over stronger acids (e.g., HCl) due to milder conditions, minimizing side reactions like hydrolysis of the ester group.

Industrial-Scale Production

Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Multi-step protocols using continuous flow reactors have been proposed to handle high temperatures safely. Key metrics include:

ParameterValueSource
Batch Yield65–70%
Purity (HPLC)>98%
Reaction ScaleUp to 10 kg/batch

Analytical Validation

Structural Confirmation

Single-crystal X-ray diffraction (SCXRD) and IR spectroscopy validate the compound’s structure. Key spectral data include:

  • IR (KBr) : 1700 cm⁻¹ (C=O stretch), 3273 cm⁻¹ (N–H bend).

  • LC-MS : m/z 229.8 [M–H]⁻.

Challenges and Contradictions

Solvent Polarity Effects

Conflicting reports on product ratios (e.g., free acid vs. ester) arise from solvent polarity. Ethanol promotes ester stability, while acidic aqueous conditions favor hydrolysis. Standardizing solvent systems and pH is critical for reproducibility.

Emerging Methodologies

Green Chemistry Approaches

Recent efforts focus on replacing diphenyl ether with ionic liquids or bio-based solvents to improve sustainability. Preliminary results show modest yields (50–55%) but highlight potential for further optimization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include quinoline-3-carboxylic acids, 4-hydroxyquinolines, and various substituted quinoline derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Synthesis

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the modification and synthesis of more complex compounds, which can be tailored for specific biological activities.

Synthetic Routes

The synthesis typically involves multi-step organic reactions. Common methods include:

  • Iodination and Esterification : This process introduces iodine into the quinoline ring, enhancing its reactivity.
  • Microwave Irradiation : This method accelerates reactions and improves yields, making it suitable for industrial applications.

Antimicrobial Properties

Research has indicated that ethyl 8-methyl-4-oxo-1,4-dihydroquinoline derivatives exhibit antimicrobial activity against various pathogens. The mechanism often involves interaction with bacterial DNA or inhibition of essential enzymes.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, derivatives have shown cytotoxic effects on ovarian cancer cell lines, with some compounds demonstrating selectivity towards cancer cells compared to normal cells.

Medicinal Chemistry

This compound is being investigated as a lead compound in drug development:

  • HIV Integrase Inhibition : Some derivatives have been designed to target HIV integrase, showing promising results in preliminary studies.
  • Quinoline-based Pharmaceuticals : The compound's structure allows it to be modified for enhanced pharmacological properties, making it a candidate for further development in treating infectious diseases.

Industrial Applications

The compound is also utilized in the development of dyes and pigments due to its unique chemical properties. Its ability to form complexes with metals can be exploited in various industrial processes.

Case Study 1: Antimicrobial Activity

A study investigated the efficacy of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Case Study 2: Anticancer Effects

In vitro studies on ovarian cancer cell lines demonstrated that specific derivatives of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline exhibited significant cytotoxicity with IC50 values indicating strong potential for therapeutic use.

Data Tables

Application Area Specific Use Example Compounds Biological Activity
Medicinal ChemistryHIV Integrase InhibitionEthyl 8-methyl derivativesAnti-HIV
AntimicrobialBacterial InhibitionVarious derivativesAntibacterial
IndustrialDyes and PigmentsQuinoline-based dyesColorants

Mechanism of Action

The mechanism of action of Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-3-carboxylate derivatives exhibit diverse biological activities depending on substituent type, position, and electronic effects. Below is a detailed comparison of Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate with analogous compounds:

Table 1: Comparative Analysis of Quinoline-3-carboxylate Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
This compound 8-methyl C₁₃H₁₃NO₃ 231.25 Anti-HIV intermediate
Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 8-fluoro C₁₂H₁₀FNO₃ 235.21 Antibacterial
Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate 8-chloro C₁₂H₁₀ClNO₃ 251.67 Structural studies
Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-chloro, 8-methyl C₁₃H₁₂ClNO₃ 265.70 (calculated) Pharmaceutical intermediate
Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-methoxy C₁₃H₁₃NO₄ 247.24 (calculated) Antimalarial
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-bromo, 8-fluoro C₁₂H₉BrFNO₃ 330.11 (calculated) Potential enhanced bioactivity

Key Findings

Positional and Electronic Effects :

  • 8-Methyl (Target Compound) : Enhances lipophilicity, improving metabolic stability and cell penetration in anti-HIV applications .
  • 8-Fluoro/Chloro : Electron-withdrawing groups (F, Cl) increase electrophilicity, enhancing interactions with bacterial DNA gyrase (e.g., antibacterial activity in 8-fluoro derivatives) .
  • 7-Methoxy : Electron-donating methoxy groups at position 7 improve solubility and antimalarial activity .

Synthetic Pathways :

  • Most derivatives are synthesized via Gould-Jacobs cyclization, starting from substituted anilines (e.g., o-toluidine for the target compound) .
  • Halogenation (e.g., fluoro, chloro) is achieved using halogen-containing reagents or intermediates .

Structural and Physicochemical Properties :

  • Crystal Packing : Chloro substituents (e.g., 8-chloro derivative) influence hydrogen-bonding networks, affecting crystallinity and formulation stability .
  • Melting Points : The target compound has a melting point of 261–262°C , while fluoro and chloro derivatives exhibit higher melting points due to stronger intermolecular interactions .

Biological Activity: Anti-HIV: The 8-methyl derivative’s methyl group optimizes binding to HIV-1 reverse transcriptase . Antibacterial: Fluoro and bromo derivatives show moderate activity against bacterial strains, similar to quinolone antibiotics like ciprofloxacin . Antimalarial: Methoxy-substituted derivatives demonstrate efficacy against Plasmodium species .

Biological Activity

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, highlighting key research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of quinolines, characterized by a quinoline ring system with a carboxylate group. Its molecular formula is C12H11NO3C_{12}H_{11}NO_3, and it has a molecular weight of approximately 219.22 g/mol. The synthesis typically involves several steps, including condensation reactions and cyclization processes, often utilizing microwave irradiation to enhance yields and reduce reaction times.

Synthesis Methodology

The synthesis can be summarized as follows:

  • Starting Materials : Ethyl acetoacetate and appropriate amines or aldehydes.
  • Reagents : Catalysts such as p-toluenesulfonic acid or microwave irradiation.
  • Yield : Generally yields around 70% with purification through recrystallization.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antibacterial efficacy. Research indicates that it exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics. This property makes it a candidate for developing new antimicrobial therapies.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-HIV Activity

Recent studies have also evaluated the anti-HIV potential of derivatives based on the quinoline scaffold. A series of compounds derived from this compound were tested for their inhibitory effects on HIV integrase.

  • Key Findings :
    • Compounds showed effectiveness with EC50 values below 150 µM.
    • Compound with a 4-fluorobenzoyl group exhibited the highest potency (EC50 = 75 µM) while maintaining low cytotoxicity (CC50 > 500 µM) .

The biological activity is attributed to the compound's ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis and viral replication.
  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the active sites of target proteins, disrupting their function.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A clinical trial assessing the compound's effectiveness against multi-drug resistant strains showed promising results, indicating its potential use in treating resistant infections.
  • Anti-HIV Research : A series of derivatives were synthesized and tested for anti-HIV activity in vitro, demonstrating significant inhibition of viral replication without cytotoxic effects on host cells.

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate be optimized to improve regioselectivity?

  • Methodological Answer : Regioselectivity in quinolone synthesis is critical for achieving the desired substitution pattern. Evidence from analogous compounds (e.g., Ethyl 7-chloro-6-fluoro derivatives) highlights the use of controlled reaction conditions, such as temperature and solvent polarity, to direct substituent placement. For example, refluxing in ethanol with stannous chloride favors amino group formation, while HCl-mediated reduction preserves ester functionality . Monitoring intermediates via TLC or HPLC is recommended to track regiochemical outcomes.

Q. What crystallographic methods are most reliable for determining the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) remains the gold standard. SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used due to their robustness in handling small-molecule data . For example, monoclinic systems (e.g., P2₁/c) require careful attention to unit cell parameters (e.g., β angles ~94–102°) and hydrogen-bonding networks to resolve disorder . Data collection on Rigaku or Enraf–Nonius diffractometers, coupled with ORTEP-3 for graphical representation, ensures high-resolution models .

Q. How can hydrogen-bonding interactions in the crystal lattice be systematically analyzed?

  • Methodological Answer : Graph set analysis (as defined by Etter) categorizes hydrogen bonds into patterns (e.g., C(6) chains or R₂²(8) rings). For Ethyl 8-methyl derivatives, intermolecular N–H⋯O and O–H⋯O bonds often form ribbons or sheets along specific crystallographic axes. Tools like Mercury or PLATON can calculate dihedral angles (e.g., 5.77° between pyridine and benzene rings) and validate packing motifs .

Advanced Research Questions

Q. Why do conflicting results arise in reduction reactions of nitro-substituted precursors?

  • Methodological Answer : Discrepancies in product distribution (e.g., amino vs. acid formation) stem from solvent and reagent choice. For instance, SnCl₂ in concentrated HCl reduces nitro groups to amines without ester cleavage, while ethanol under reflux promotes hydrolysis to carboxylic acids . Kinetic vs. thermodynamic control should be assessed via time-resolved NMR or in situ IR to optimize pathways.

Q. How do structural modifications (e.g., methyl vs. methoxy groups) influence biological activity?

  • Methodological Answer : Substituent effects on antimicrobial potency can be probed using comparative molecular field analysis (CoMFA). For example, 8-methyl groups enhance lipophilicity (logP ~2.5), improving membrane penetration, while methoxy groups at C-8 reduce activity due to steric hindrance . Screening against Gram-positive/-negative panels (e.g., S. aureus, E. coli) with MIC values provides quantitative structure-activity relationships (QSAR) .

Q. What role does polymorphism play in solubility and bioavailability?

  • Methodological Answer : Polymorphs with distinct packing (e.g., triclinic vs. monoclinic) exhibit varying solubility profiles. For example, a hydrated form (monohydrate) may show 20% lower solubility in chloroform due to strong O–H⋯O networks . Differential scanning calorimetry (DSC) and powder XRD can identify stable forms, while Hansen solubility parameters guide formulation strategies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.